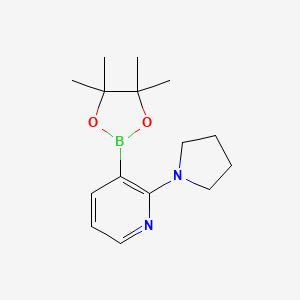
1-Bromo-2,3-difluoro-4-iodobenzene
Übersicht
Beschreibung
“1-Bromo-2,3-difluoro-4-iodobenzene” is a chemical compound that is used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .
Synthesis Analysis
In one laboratory route to 1-bromo-4-iodobenzene, 4-bromoaniline is treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to form 1-bromo-4-iodobenzene .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H2BrF2I. The molecular weight is 318.88 g/mol . The InChI code is 1S/C6H2BrF2I/c7-3-1-2-4 (10)6 (9)5 (3)8/h1-2H and the InChI key is AZRZANAKODXVJW-UHFFFAOYSA-N .
Chemical Reactions Analysis
Since aryl iodides are more reactive than aryl bromides in the Sonogashira coupling, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 318.88 g/mol. It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors. It has a rotatable bond count of 0. Its exact mass is 317.83527 g/mol and its monoisotopic mass is also 317.83527 g/mol. Its topological polar surface area is 0 Ų. It has a heavy atom count of 10 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Benzofurans
1-Bromo-2,3-difluoro-4-iodobenzene is utilized in the synthesis of benzofurans, a class of organic compounds. A study by Lu, Wang, Zhang, and Ma (2007) details a CuI-catalyzed domino process combining 1-bromo-2-iodobenzenes with beta-keto esters. This process leads to the formation of 2,3-disubstituted benzofurans, involving both intermolecular carbon-carbon bond formation and intramolecular carbon-oxygen bond formation (Lu, Wang, Zhang, & Ma, 2007).
Synthesis of Dibromobenzenes
The compound is also a precursor for various organic transformations. Diemer, Leroux, and Colobert (2011) describe methods for synthesizing 1,2-Dibromobenzenes, valuable in reactions based on benzynes. This synthesis involves regioselective bromination, ortho-metalation, and halogen/metal permutations, where compounds like 1-bromo-2-iodobenzene play a key role (Diemer, Leroux, & Colobert, 2011).
Vapour Pressure Assessment
In the field of thermodynamics, this compound is studied to understand its vapor pressure properties. Oonk, Van Der Linde, Huinink, and Blok (1998) conducted research on the vapor pressures of this compound, employing methods like diaphragm manometer and torsion mass-loss effusion. Their study offers insights into the physical nature and quality of experimental data in terms of random and systematic errors (Oonk, Van Der Linde, Huinink, & Blok, 1998).
Halogen Substitution and Reactivity
In organic chemistry, this compound is used to study halogen substitution reactions. Zhu, Ni, Gao, and Hu (2015) investigated copper(0)-mediated fluoroalkylation of iodobenzene with 2-bromo-1,1,2,2-tetrafluoroethyl compounds. They found that the substituent R of α,α-difluoroalkyl copper species plays a crucial role in reactivity, which is significant for the development of new fluoroalkylation reactions (Zhu, Ni, Gao, & Hu, 2015).
Photoionization Studies
This compound is also used in photoionization studies. Dietz, Duncan, Liverman, and Smalley (1980) investigated the absorptions of monosubstituted halobenzenes using resonance enhanced two-photon ionization in a supersonic molecular beam. Their research provided insights into the decay rates of excited states of these compounds (Dietz, Duncan, Liverman, & Smalley, 1980).
Wirkmechanismus
Pharmacokinetics
- Information on absorption is not readily available. The volume of distribution (Vd) remains unknown . Metabolic pathways for this compound are not well-characterized. Excretion routes are also unspecified.
Its potential therapeutic applications warrant exploration, but more studies are needed to fully understand its effects and optimize its use . 🧪🔬🌱
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-Bromo-2,3-difluoro-4-iodobenzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating halogenation and other substitution reactions. The compound’s interactions with biomolecules are primarily through covalent bonding, where the halogen atoms (bromine, fluorine, and iodine) participate in electrophilic aromatic substitution reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s halogen atoms can interact with cellular proteins, potentially leading to changes in protein function and cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects. Studies have identified threshold levels at which the compound begins to exhibit significant biological activity, including potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its breakdown and conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The compound’s activity and function are influenced by its precise localization within the cell .
Eigenschaften
IUPAC Name |
1-bromo-2,3-difluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRZANAKODXVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207989-04-6 | |
| Record name | 4-Bromo-2,3-difluoroiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



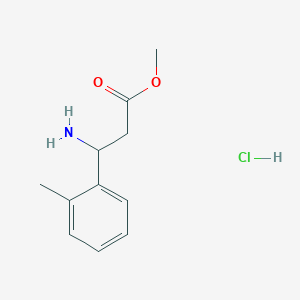

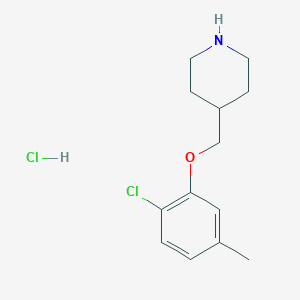
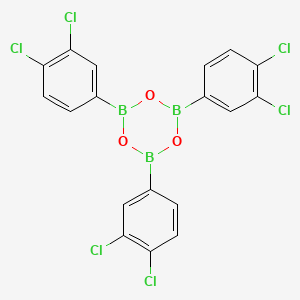



![3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride](/img/structure/B1451371.png)

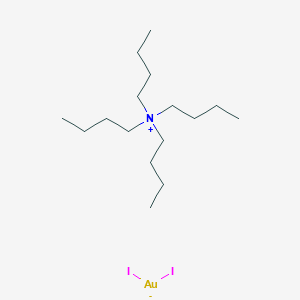
![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)

